REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Cl.[CH3:11][NH:12][CH:13](O)[CH3:14].[OH-:16].[Na+]>C1C=CC=CC=1>[OH:16][CH2:14][CH2:13][N:12]([CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:11] |f:2.3|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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COC=1C=C(CCl)C=CC1
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Name
|
|
Quantity
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31 g
|
Type
|
reactant
|
Smiles
|
CNC(C)O
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Name
|
|
Quantity
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63 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After heating on a steam-bath for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
the resulting mixture was cooled
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
|
EXTRACTION
|
Details
|
extracted with ether (100 ml.)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(C)CC1=CC(=CC=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |